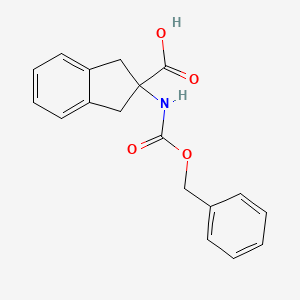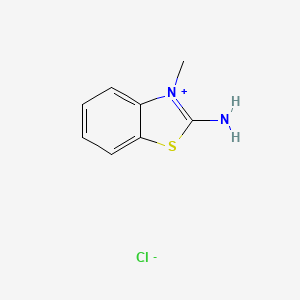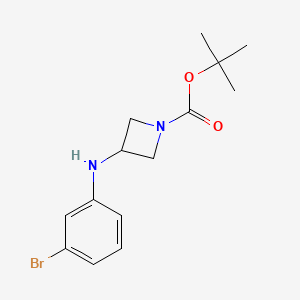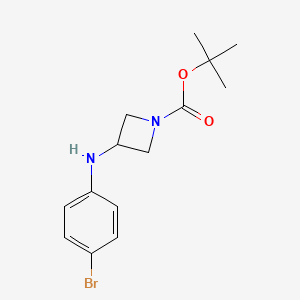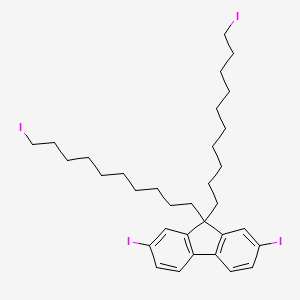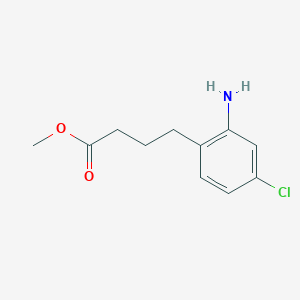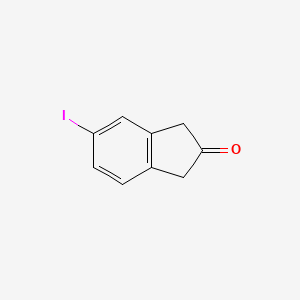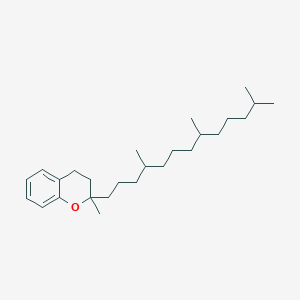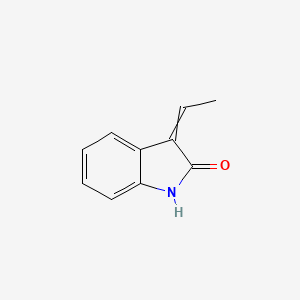
4-(2,6-Difluorophenyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Difluorophenyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 2,6-difluorophenyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol Derivatization: The compound can be synthesized by reacting benzyl chloride with 2,6-difluorophenyl magnesium bromide in a Grignard reaction.
Reductive Amination: Another method involves the reductive amination of 2,6-difluorobenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and scalability of the compound.
Types of Reactions:
Oxidation: Oxidation of this compound can yield 4-(2,6-difluorophenyl)benzaldehyde.
Reduction: Reduction reactions can convert the compound to 4-(2,6-difluorophenyl)benzylamine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed:
Oxidation: 4-(2,6-difluorophenyl)benzaldehyde
Reduction: 4-(2,6-difluorophenyl)benzylamine
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-(2,6-Difluorophenyl)benzyl alcohol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
4-(2,6-Dichlorophenyl)benzyl Alcohol
4-(2,6-Dibromophenyl)benzyl Alcohol
4-(2,6-Dimethoxyphenyl)benzyl Alcohol
Uniqueness: Compared to these similar compounds, 4-(2,6-Difluorophenyl)benzyl alcohol has distinct electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interactions with other molecules.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
885963-50-8 |
|---|---|
分子式 |
C13H10F2O |
分子量 |
220.21 g/mol |
IUPAC 名称 |
[4-(3,5-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI 键 |
ZXSVUJOHOVCESC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CO)F |
规范 SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Dimethylamino-2-[1-(4-methoxy-benzyl)-1H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B1504629.png)
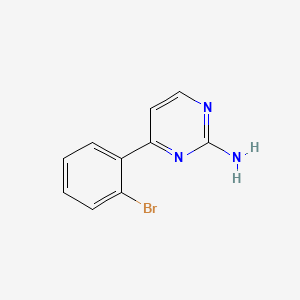
![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)
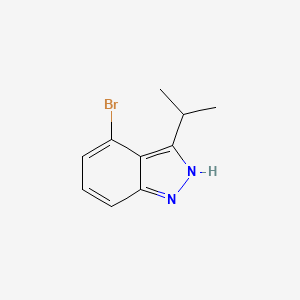
![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)
